

# Spectroscopic Profile of $\alpha$ -Amyl Cinnamic Aldehyde Diethyl Acetal: A Technical Guide

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## Compound of Interest

Compound Name: A-AMYL CINNAMIC ALDEHYDE  
DIETHYL ACETAL

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This technical guide provides a comprehensive overview of the spectroscopic data for  $\alpha$ -amyl cinnamic aldehyde diethyl acetal (ACA diethyl acetal), a key fragrance ingredient. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is critical for quality control, structural elucidation, and the development of new formulations in the fragrance and related industries.

## Chemical Structure and Properties

- IUPAC Name: 2-(diethoxymethyl)-1-phenylhept-1-ene
- CAS Number: 60763-41-9[1][2]
- Molecular Formula:  $C_{18}H_{28}O_2$ [3]
- Molecular Weight: 276.42 g/mol [4]

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for  $\alpha$ -amyl cinnamic aldehyde diethyl acetal. While experimental spectra are referenced in databases such as PubChem, publicly available detailed peak lists with assignments are limited.[5] The data

presented here is a consolidation of predicted values and characteristic spectral features for the functional groups present in the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.2 - 7.5	m	5H	Aromatic protons ( $\text{C}_6\text{H}_5$ )
~6.5	s	1H	Vinyllic proton
~4.5	s	1H	Acetal proton (- $\text{CH}(\text{OEt})_2$ )
~3.4 - 3.6	q	4H	Methylene protons (- $\text{OCH}_2\text{CH}_3$ )
~2.2	t	2H	Methylene protons adjacent to double bond
~1.2 - 1.6	m	6H	Methylene protons of amyl group
~1.1	t	6H	Methyl protons (- $\text{OCH}_2\text{CH}_3$ )
~0.9	t	3H	Methyl protons of amyl group

Table 2: Predicted  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~140	Quaternary aromatic carbon
~128 - 130	Aromatic CH carbons
~138	Vinylic carbon (quaternary)
~125	Vinylic carbon (CH)
~101	Acetal carbon (-CH(OEt) <sub>2</sub> )
~60	Methylene carbons (-OCH <sub>2</sub> CH <sub>3</sub> )
~32	Methylene carbon of amyl group
~30	Methylene carbon of amyl group
~29	Methylene carbon of amyl group
~22	Methylene carbon of amyl group
~15	Methyl carbons (-OCH <sub>2</sub> CH <sub>3</sub> )
~14	Methyl carbon of amyl group

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3000 - 3100	C-H Stretch	Aromatic/Vinylic
2850 - 3000	C-H Stretch	Aliphatic
1600, 1495, 1450	C=C Stretch	Aromatic Ring
~1650	C=C Stretch	Alkene
1050 - 1150	C-O Stretch	Acetal (strong)

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Proposed Fragment
276	$[M]^+$ (Molecular Ion)
231	$[M - OCH_2CH_3]^+$
205	$[M - C_5H_{11}]^+$
103	$[CH(OCH_2CH_3)_2]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample purity.

### NMR Spectroscopy

- Sample Preparation:
  - Dissolve 5-25 mg of  $\alpha$ -amyl cinnamic aldehyde diethyl acetal in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ , Acetone- $d_6$ , Benzene- $d_6$ ).[\[6\]](#)
  - The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.
  - Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[\[7\]](#)
  - Transfer the filtered solution to a clean, dry 5 mm NMR tube.[\[8\]](#)
- Data Acquisition:
  - Acquire  $^1H$  and  $^{13}C$  NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.
  - For  $^1H$  NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

- For  $^{13}\text{C}$  NMR, a larger number of scans will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in structural elucidation and assignment of proton and carbon signals.

## Infrared (IR) Spectroscopy

- Sample Preparation (Liquid Sample):
  - As  $\alpha$ -amyl cinnamic aldehyde diethyl acetal is a liquid at room temperature, it can be analyzed directly as a thin film.[\[9\]](#)
  - Place a small drop of the neat liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[\[10\]](#)
  - Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.[\[11\]](#)
- Data Acquisition:
  - Record the spectrum over the mid-IR range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).[\[12\]](#)
  - Acquire a background spectrum of the empty salt plates or ATR crystal before running the sample.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

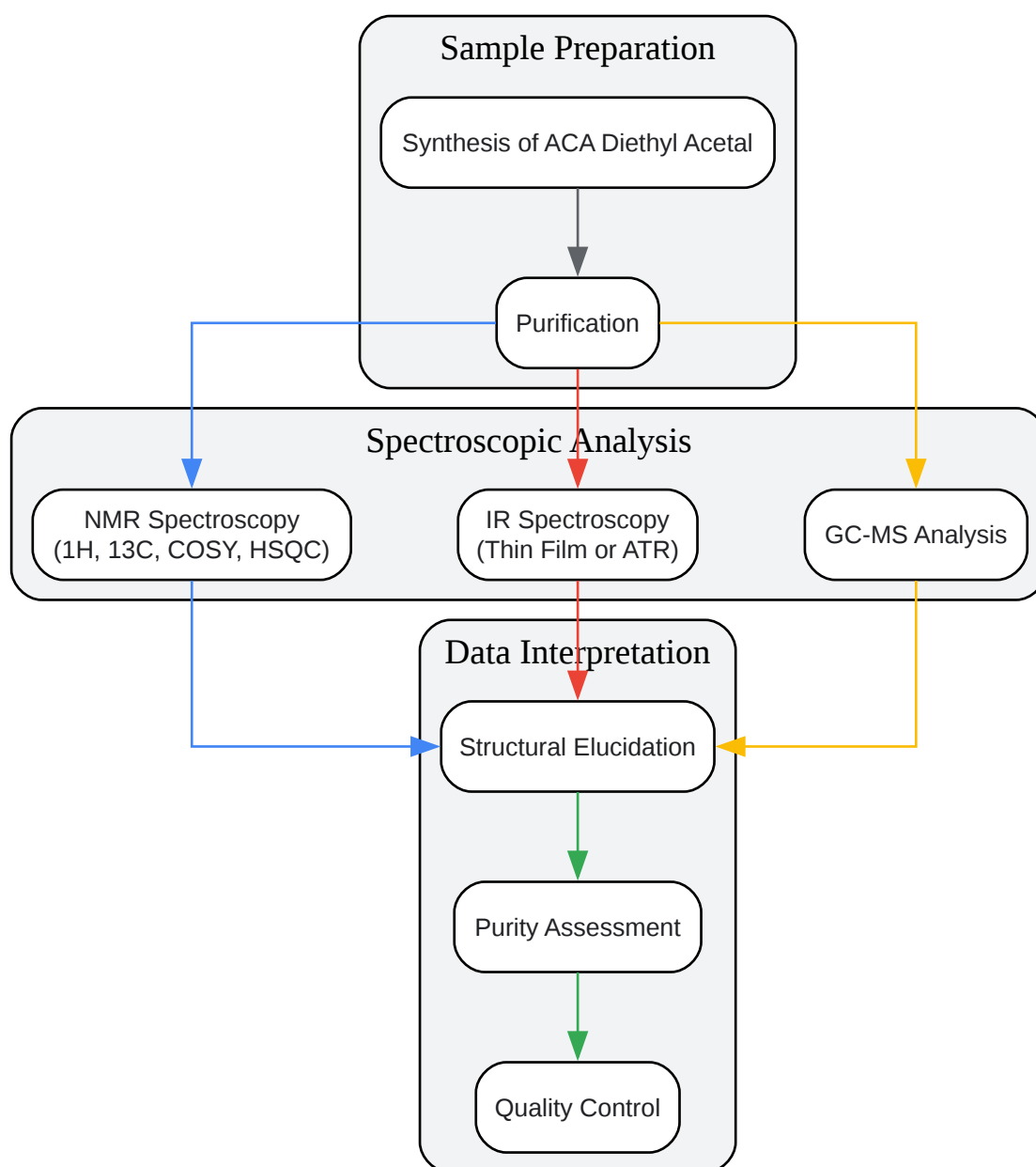
## Mass Spectrometry (MS)

- Sample Introduction:
  - Due to its volatility, Gas Chromatography (GC) is the preferred method for introducing the sample into the mass spectrometer.[\[13\]](#)
  - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

- GC-MS Parameters:
  - GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used for fragrance analysis.
  - Injection: Inject a small volume (e.g., 1  $\mu$ L) of the dilute solution into the GC inlet.
  - Oven Program: A temperature gradient program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50  $^{\circ}$ C) and ramp up to a higher temperature (e.g., 250  $^{\circ}$ C).
  - Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments for library matching.
- Data Acquisition:
  - The mass spectrometer will scan a range of m/z values (e.g., 40-500 amu) to detect the molecular ion and its fragments.

## Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of  $\alpha$ -amyl cinnamic aldehyde diethyl acetal.



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Caption: Workflow for Spectroscopic Analysis.

This comprehensive guide provides the foundational spectroscopic information and experimental considerations for working with  $\alpha$ -amyl cinnamic aldehyde diethyl acetal. For mission-critical applications, it is always recommended to acquire experimental data on the specific sample being used for confirmation.

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